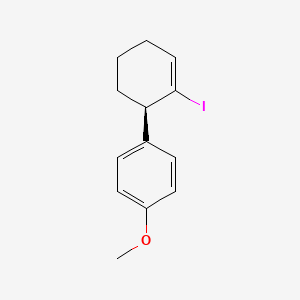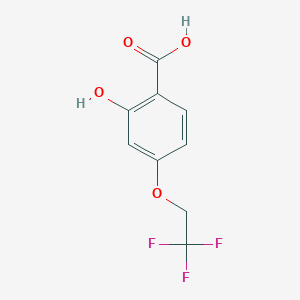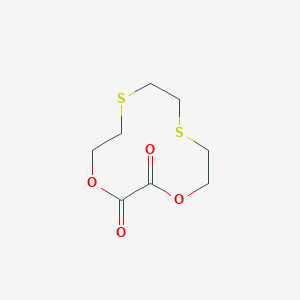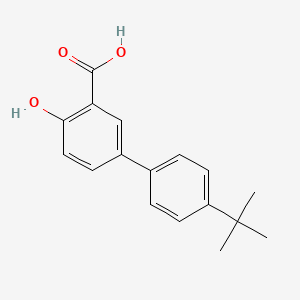
Acetic acid;tridecane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;tridecane-2,4-diol: is a chemical compound that combines the properties of acetic acid and tridecane-2,4-diol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar Tridecane-2,4-diol is a diol, which means it contains two hydroxyl groups (-OH) attached to a tridecane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecane-2,4-diol can be achieved through several methods. One common approach involves the dihydroxylation of alkenes. This process can be carried out using reagents such as osmium tetroxide or potassium permanganate, which add hydroxyl groups to the double bonds of alkenes . Another method involves the reduction of diketones using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid . For tridecane-2,4-diol, industrial methods may include the catalytic hydrogenation of tridecane derivatives or the use of biocatalysts to achieve the desired diol structure.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;tridecane-2,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in tridecane-2,4-diol can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group in acetic acid can be reduced to form ethanol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Esters or ethers.
Applications De Recherche Scientifique
Acetic acid;tridecane-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential antimicrobial properties and its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;tridecane-2,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in tridecane-2,4-diol can form hydrogen bonds with biological molecules, affecting their structure and function. Acetic acid can act as a proton donor, influencing pH and participating in acid-base reactions. Together, these properties enable the compound to exert its effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tridecane-1,2-diol: Similar structure but with hydroxyl groups at different positions.
Acetic acid;dodecane-2,4-diol: Similar structure but with a shorter carbon chain.
Acetic acid;pentadecane-2,4-diol: Similar structure but with a longer carbon chain.
Uniqueness
Acetic acid;tridecane-2,4-diol is unique due to its specific combination of acetic acid and tridecane-2,4-diol, which imparts distinct chemical and physical properties. Its specific hydroxyl group positions and carbon chain length make it suitable for particular applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
142798-60-5 |
|---|---|
Formule moléculaire |
C17H36O6 |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
acetic acid;tridecane-2,4-diol |
InChI |
InChI=1S/C13H28O2.2C2H4O2/c1-3-4-5-6-7-8-9-10-13(15)11-12(2)14;2*1-2(3)4/h12-15H,3-11H2,1-2H3;2*1H3,(H,3,4) |
Clé InChI |
KKPBNSQXSBGQJA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(CC(C)O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-(thieno[3,2-c]pyridin-2-yl)prop-2-enoate](/img/structure/B12541981.png)
![2-[3,5-Bis(4-methoxyphenyl)-1H-pyrazol-1-yl]pyridine](/img/structure/B12541986.png)


![N-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]formamide](/img/structure/B12542005.png)
![2-Propenoic acid, 2-[[bis(methylthio)methylene]amino]-, methyl ester](/img/structure/B12542006.png)


![11-[3-[(3-Ethyloxiran-2-yl)methyl]oxiran-2-yl]undec-9-enoic acid](/img/structure/B12542018.png)

![3-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12542028.png)
![Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dione, 1,3-diethyl-](/img/structure/B12542040.png)
![4,4'-Bis[(cyclohexyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B12542042.png)

